Therapeutic Index Advantage: Gx-258 Exhibits 2.3- to 20.5-Fold Higher Anti-Inflammatory and Analgesic Therapeutic Index Relative to Ibuprofen in Preclinical Models
In a direct preclinical comparison, 2-(4-dimethylvinylphenyl)propionic acid (Gx-258) demonstrated a therapeutic index as an anti-inflammatory and analgesic agent that was 2.3 to 20.5 times greater than that of ibuprofen, the parent compound [1]. This quantitative difference is derived from animal models where anti-inflammatory and analgesic effective doses were benchmarked against doses producing adverse effects.
| Evidence Dimension | Therapeutic index (ratio of toxic dose to effective dose) for anti-inflammatory and analgesic activity |
|---|---|
| Target Compound Data | Therapeutic index not directly reported as absolute value; reported as 2.3- to 20.5-fold greater than ibuprofen |
| Comparator Or Baseline | Ibuprofen (therapeutic index set as baseline comparator) |
| Quantified Difference | 2.3- to 20.5-fold higher therapeutic index |
| Conditions | Animal models of inflammation and pain (rats); doses 9-83 times greater than anti-inflammatory doses required to produce gastrointestinal lesions |
Why This Matters
A 2.3- to 20.5-fold higher therapeutic index directly translates to a wider safety margin, reducing the risk of adverse effects at therapeutic doses and making this compound a more attractive lead for drug development or as a safer reference standard in pharmacological studies.
- [1] Bossoni G, Coppi G, Lumachi B, Milanino R, Passarella E, Toson GC, Valsecchi B. [Pharmacologic profile of a new compound with antiinflammatory activity: 2-(4-dimethylvinylphenyl)propionic acid (Gx 258)]. Farmaco Sci. 1984 May;39(5):421-9. PMID: 6610567. View Source
